molecular formula C39H49N3O6S B12106761 4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

Cat. No.: B12106761
M. Wt: 687.9 g/mol
InChI Key: GCROFUHHFYAKKQ-UHFFFAOYSA-N
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Description

4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a useful research compound. Its molecular formula is C39H49N3O6S and its molecular weight is 687.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound 4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate is a complex organic molecule with potential biological activities due to its unique structural components. This article explores its biological activity, synthesis methods, and potential applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is C39H49N3O6SC_{39}H_{49}N_{3}O_{6}S, with a molecular weight of approximately 687.9 g/mol. The structure includes multiple functional groups such as indole derivatives and a sulfonate moiety, which are known to influence biological activity significantly.

PropertyValue
Molecular FormulaC39H49N3O6SC_{39}H_{49}N_{3}O_{6}S
Molecular Weight687.9 g/mol
IUPAC Name4-[(2Z)-2-[...]-butane-1-sulfonate

Antimicrobial Properties

Compounds similar to the target molecule have demonstrated various antimicrobial activities. For instance, indole derivatives are often associated with antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis. In studies involving structurally related compounds, significant antibacterial activity was noted, suggesting that the indole structure may contribute similarly to the biological activity of this compound .

Enzyme Inhibition

Research indicates that compounds with sulfonate groups can act as effective enzyme inhibitors. The target compound's potential as an acetylcholinesterase inhibitor has been suggested based on the behavior of related sulfonamide compounds. Inhibitory activities against urease have also been documented for similar structures, with some derivatives showing IC50 values in the low micromolar range .

The biological effects of 4-[(2Z)-...butane-1-sulfonate are likely mediated through interactions with specific biological targets:

  • Indole Moiety : Known to interact with various receptors and enzymes, potentially affecting neurotransmitter systems.
  • Sulfonate Group : May enhance solubility and bioavailability, facilitating interactions with target proteins.
  • Pyrrolidine Component : Could influence cellular uptake and distribution within biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques that optimize yield and purity. Key steps may include:

  • Formation of Indole Derivatives : Utilizing cyclization reactions to form the indole core.
  • Sulfonation : Introducing the sulfonate group through electrophilic substitution.
  • Pyrrolidine Modification : Incorporating the pyrrolidine moiety via nucleophilic substitution or addition reactions.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 4-[(2Z)-...butane-1-sulfonate :

  • Antibacterial Activity : A study reported moderate to strong antibacterial effects for related compounds against various bacterial strains .
    Compound IDBacterial StrainIC50 (µM)
    7lSalmonella typhi2.14
    7mBacillus subtilis0.63
  • Enzyme Inhibition : Another research highlighted significant urease inhibition by sulfonamide derivatives, indicating potential therapeutic applications in treating urea cycle disorders .

Properties

Molecular Formula

C39H49N3O6S

Molecular Weight

687.9 g/mol

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3

InChI Key

GCROFUHHFYAKKQ-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C

Origin of Product

United States

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